2-氯-2-环丙基亚甲基乙酸甲酯

描述

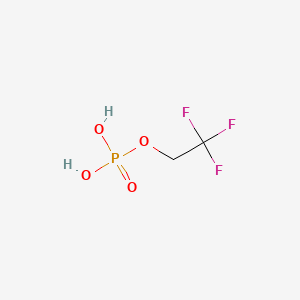

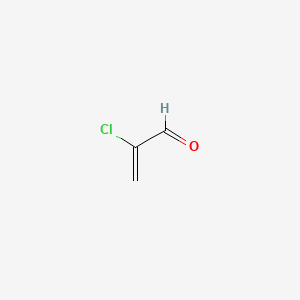

Methyl 2-chloro-2-cyclopropylideneacetate is an organic compound with the molecular formula C6H7ClO2. It is a highly reactive Michael acceptor, making it a valuable intermediate in organic synthesis. This compound is characterized by its cyclopropylidene group, which imparts unique reactivity and stability to the molecule .

科学研究应用

Methyl 2-chloro-2-cyclopropylideneacetate has numerous applications in scientific research:

生化分析

Biochemical Properties

Methyl 2-chloro-2-cyclopropylideneacetate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocycles and other complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions such as Michael addition and nucleophilic substitution . These interactions often lead to the formation of spirocyclopropane derivatives, which are important in medicinal chemistry .

Cellular Effects

Methyl 2-chloro-2-cyclopropylideneacetate has been shown to influence cellular processes by interacting with cell signaling pathways and affecting gene expression. It can modulate cellular metabolism and has been observed to impact the function of various cell types, including cancer cells . The compound’s ability to alter gene expression and signaling pathways makes it a potential candidate for therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of Methyl 2-chloro-2-cyclopropylideneacetate involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound can undergo Michael addition with nucleophiles, leading to the formation of cyclized products . These reactions are facilitated by the compound’s unique structure, which allows it to participate in various chemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-chloro-2-cyclopropylideneacetate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, affecting its long-term efficacy in biochemical assays . Studies have shown that the compound’s effects on cellular function can vary over time, with potential long-term impacts on cell viability and metabolism.

Dosage Effects in Animal Models

The effects of Methyl 2-chloro-2-cyclopropylideneacetate in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

Methyl 2-chloro-2-cyclopropylideneacetate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into biologically active metabolites. The compound can undergo transformations such as hydrolysis and oxidation, leading to the formation of intermediates that participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, Methyl 2-chloro-2-cyclopropylideneacetate is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its biological activity and potential therapeutic effects.

Subcellular Localization

Methyl 2-chloro-2-cyclopropylideneacetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-cyclopropylideneacetate can be synthesized through various methods. One common route involves the chlorination of cyclopropylideneacetic acid followed by esterification with methanol. Another method includes the reaction of cyclopropylideneacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester .

Industrial Production Methods: Industrial production of methyl 2-chloro-2-cyclopropylideneacetate typically involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .

化学反应分析

Types of Reactions: Methyl 2-chloro-2-cyclopropylideneacetate undergoes various chemical reactions, including:

Michael Addition: The compound readily participates in Michael addition reactions with nucleophiles such as indoles, amines, and thiols.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Cyclization Reactions: The compound can be cyclized to form spirocyclopropane derivatives through functional group interconversion.

Common Reagents and Conditions:

Michael Addition: Typically involves Lewis acids as catalysts, such as ethylaluminum dichloride.

Substitution Reactions: Common nucleophiles include sodium azide and secondary amines.

Cyclization Reactions: Often require basic conditions and phase transfer catalysts.

Major Products Formed:

Michael Addition: Yields 2-chloro-2-(3’-indolylcyclopropyl)acetate.

Substitution Reactions: Produces various substituted cyclopropylideneacetates.

Cyclization Reactions: Forms spirocyclopropane derivatives.

作用机制

The mechanism of action of methyl 2-chloro-2-cyclopropylideneacetate involves its role as a Michael acceptor. The compound’s highly reactive double bond allows it to readily undergo addition reactions with nucleophiles. This reactivity is facilitated by the electron-withdrawing chlorine atom, which stabilizes the intermediate formed during the reaction . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

相似化合物的比较

Methyl 2-chloro-2-cyclopropylideneacetate can be compared with other similar compounds, such as:

Methyl 2-bromo-2-cyclopropylideneacetate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Cyclopropylideneacetic acid derivatives: These compounds share the cyclopropylidene group but differ in their substituents, affecting their chemical behavior and uses.

Uniqueness: The presence of the chlorine atom in methyl 2-chloro-2-cyclopropylideneacetate imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various addition and substitution reactions makes it valuable for creating complex molecules .

属性

IUPAC Name |

methyl 2-chloro-2-cyclopropylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHISBEHOSHGCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327302 | |

| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82979-45-1 | |

| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes methyl 2-chloro-2-cyclopropylideneacetate a useful compound in organic synthesis?

A1: Methyl 2-chloro-2-cyclopropylideneacetate is a highly reactive Michael acceptor, readily undergoing Michael additions with various nucleophiles. This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the ester group, making the double bond highly electrophilic. [] This characteristic, coupled with the strained cyclopropylidene moiety, allows for diverse transformations and the construction of complex molecular architectures. []

Q2: Can you provide examples of heterocyclic systems that can be synthesized using methyl 2-chloro-2-cyclopropylideneacetate as a starting material?

A2: This compound serves as a versatile precursor for a range of heterocyclic systems, including: * Cyclobutene-annelated pyrimidinones: Amidines react with methyl 2-chloro-2-cyclopropylideneacetate in a domino reaction sequence involving Michael addition, intramolecular nucleophilic substitution, and cyclopropyl to cyclobutyl ring enlargement, ultimately leading to cyclobutene-annelated pyrimidinones. [, ] * Spirocyclopropanated 5-oxopiperazine-2-carboxylates: Sequential reactions involving methyl 2-chloro-2-cyclopropylideneacetate, 3-benzyloxypropylamine, N-Boc-glycine, and subsequent cyclization reactions provide access to these structurally unique compounds. [] * Spiro[cyclopropane‐1,4′‐oxazoline]s: Carboxamides undergo Michael addition with methyl 2-chloro-2-cyclopropylideneacetate followed by ring closure, yielding spiro[cyclopropane‐1,4′‐oxazoline]s. Further modifications of these compounds allow for the introduction of diverse substituents. [] * 1-Azaspiropentane-2-carboxamides: These novel α-amino acid derivatives can be synthesized through a two-step, one-pot reaction involving sequential treatment with primary amines and sodium hydride/triethylamine in the presence of ammonia or another primary amine. []

Q3: Methyl 2-chloro-2-cyclopropylideneacetate is known to participate in Diels-Alder reactions. Can you elaborate on this aspect?

A3: Indeed, methyl 2-chloro-2-cyclopropylideneacetate functions as a dienophile in Diels-Alder reactions with electron-rich dienes. For instance, it reacts with furans to yield [4+2] cycloadducts, offering pathways to complex bicyclic structures. [, ] Notably, the regioselectivity and stereoselectivity of these reactions can be influenced by the substituents on both the diene and the dienophile. [, ]

Q4: How do Grignard reagents interact with methyl 2-chloro-2-cyclopropylideneacetate?

A4: Grignard reagents, particularly isopropylmagnesium chloride, readily undergo Michael addition with methyl 2-chloro-2-cyclopropylideneacetate. The resulting magnesium enolates can be efficiently trapped by aldehydes, ultimately generating highly substituted chlorohydrins with high diastereoselectivity, favoring the (2S,3R)-diastereomer (anti-aldol product). [, ]

Q5: Can methyl 2-chloro-2-cyclopropylideneacetate be used to create building blocks for more complex natural products?

A5: Yes, it has been utilized in the synthesis of building blocks for complex natural products. For example, it serves as a starting point for the synthesis of spirocyclopropane analogues of demethoxyfumitremorgine C and Tadalafil by first reacting with indole in a Michael addition. [] Additionally, cascade reactions with cyclic dienolates provide access to the bicyclo[4.2.1]nonane system, a structural motif found in mediterraneols. []

Q6: Are there established synthetic routes for the preparation of methyl 2-chloro-2-cyclopropylideneacetate?

A6: Several methods have been developed for its synthesis, with one efficient approach involving the use of readily available starting materials like methyl phenylacetate or 3,3-dimethoxypropionate. The key steps in this route include Kulinkovich reductive cyclopropanation, mesylation, oxidative cleavage, chlorination (or bromination) via the acid chloride, and finally dehydromesylation to yield the desired product. []

Q7: How does the presence of the chlorine atom influence the reactivity of methyl 2-chloro-2-cyclopropylideneacetate?

A7: The chlorine atom plays a crucial role in the reactivity of methyl 2-chloro-2-cyclopropylideneacetate. It acts as a leaving group in nucleophilic substitution reactions, enabling the formation of various heterocyclic compounds. [, ] Additionally, its electron-withdrawing effect enhances the reactivity of the adjacent double bond towards Michael additions. [, ]

Q8: What about the thermal stability of cycloadducts derived from methyl 2-chloro-2-cyclopropylideneacetate?

A8: The thermal stability of these cycloadducts is dependent on both the structure of the reactants and the reaction conditions. For example, while some 5-spirocyclopropaneisoxazolidines, formed from the reaction of methyl 2-chloro-2-cyclopropylideneacetate with nitrones, demonstrate remarkable stability, others readily undergo cyclopropyl to cyclobutyl ring enlargement or cascade rearrangements to yield indolizinone derivatives. []

Q9: Has methyl 2-chloro-2-cyclopropylideneacetate been used in the development of new amino acids?

A9: Yes, it has proven valuable in synthesizing novel amino acid derivatives. For instance, researchers have successfully synthesized spiropentylglycine and other α- and β-amino acids bearing spiropentyl groups using this compound as a starting material. These syntheses often involve multistep procedures including Michael additions, reductions, nucleophilic substitutions, and deprotections. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)

![ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-](/img/structure/B1216247.png)

![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)

![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)

![Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-](/img/structure/B1216257.png)